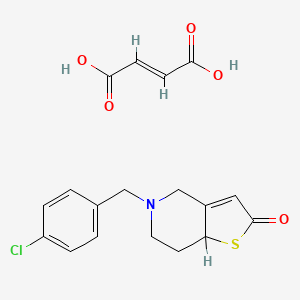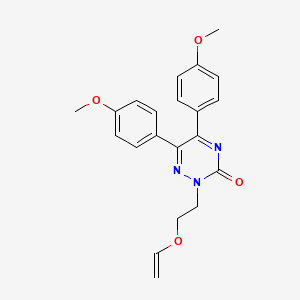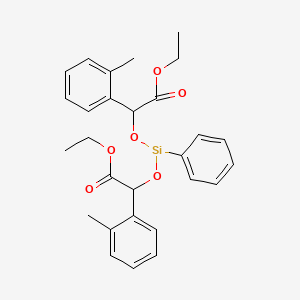
Boc-CH2Ph-Leu-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Boc-CH2Ph-Leu-NH2 is a peptide derivative that includes a tert-butyloxycarbonyl (Boc) protecting group, a benzyl group (CH2Ph), and a leucine (Leu) residue. This compound is often used in peptide synthesis and research due to its stability and ease of manipulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-CH2Ph-Leu-NH2 typically involves the protection of the amino group of leucine with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzyl group is introduced through a nucleophilic substitution reaction, where the leucine derivative reacts with benzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and high-yield production of the compound .
化学反応の分析
Types of Reactions
Boc-CH2Ph-Leu-NH2 undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: Nucleophilic substitution reactions where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Deprotection: The major product is the free amine form of leucine.
Substitution: The major products depend on the substituent introduced in place of the benzyl group.
科学的研究の応用
Boc-CH2Ph-Leu-NH2 has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Boc-CH2Ph-Leu-NH2 involves the protection and deprotection of the amino group in peptide synthesis. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
類似化合物との比較
Similar Compounds
Boc-Leu-NH2: Similar to Boc-CH2Ph-Leu-NH2 but lacks the benzyl group.
Cbz-CH2Ph-Leu-NH2: Uses a carbobenzoxy (Cbz) protecting group instead of Boc.
Uniqueness
This compound is unique due to the presence of both the Boc and benzyl groups, which provide enhanced stability and versatility in peptide synthesis. The Boc group is easily removed under mild acidic conditions, making it a preferred choice in multistep synthesis .
特性
CAS番号 |
126409-30-1 |
|---|---|
分子式 |
C30H43N3O5 |
分子量 |
525.7 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C30H43N3O5/c1-20(2)16-25(27(31)35)32-28(36)23(17-21-12-8-6-9-13-21)19-26(34)24(18-22-14-10-7-11-15-22)33-29(37)38-30(3,4)5/h6-15,20,23-26,34H,16-19H2,1-5H3,(H2,31,35)(H,32,36)(H,33,37)/t23-,24+,25+,26+/m1/s1 |
InChIキー |
FACAUYLYCYUNSS-RSYZFUPGSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





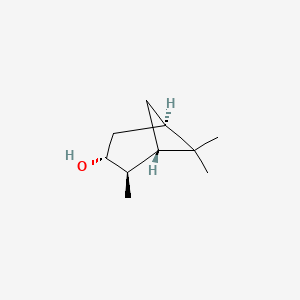

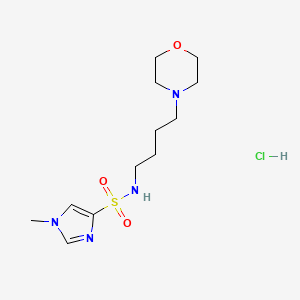
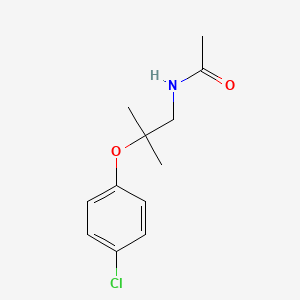
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)
![(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide](/img/structure/B12780189.png)

